molecular formula C12H23NO3 B2925818 tert-Butyl 3-hydroxy-3-methyl-azepane-1-carboxylate CAS No. 1503758-76-6

tert-Butyl 3-hydroxy-3-methyl-azepane-1-carboxylate

Cat. No.: B2925818
CAS No.: 1503758-76-6
M. Wt: 229.32
InChI Key: LGRWHSYCFGRDCZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-Butyl 3-hydroxy-3-methyl-azepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the formation of the tert-butyl ester . Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

tert-Butyl 3-hydroxy-3-methyl-azepane-1-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-hydroxy-3-methyl-azepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group and the tert-butyl ester group play crucial roles in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations .

Properties

IUPAC Name

tert-butyl 3-hydroxy-3-methylazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)13-8-6-5-7-12(4,15)9-13/h15H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRWHSYCFGRDCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCN(C1)C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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